molecular formula C14H14N4O B11865399 6-(2-(Benzyloxy)ethyl)-9H-purine CAS No. 920503-81-7

6-(2-(Benzyloxy)ethyl)-9H-purine

Cat. No.: B11865399
CAS No.: 920503-81-7
M. Wt: 254.29 g/mol
InChI Key: WFPYZONTVDRUHJ-UHFFFAOYSA-N
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Description

6-(2-(Benzyloxy)ethyl)-9H-purine is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Benzyloxy)ethyl)-9H-purine typically involves the introduction of the benzyloxyethyl group to a purine precursor. One common method is through the alkylation of purine with 2-(benzyloxy)ethyl halides under basic conditions. The reaction can be carried out using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-(Benzyloxy)ethyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Benzyloxyethyl aldehyde or benzyloxyethyl carboxylic acid.

    Reduction: Hydroxyethyl purine.

    Substitution: Various substituted purines depending on the nucleophile used.

Scientific Research Applications

6-(2-(Benzyloxy)ethyl)-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(2-(Benzyloxy)ethyl)-9H-purine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular pathways. The benzyloxyethyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The purine core can mimic natural purines, allowing it to interfere with nucleic acid metabolism or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Hydroxyethyl)-9H-purine: Similar structure but with a hydroxyethyl group instead of a benzyloxyethyl group.

    6-(2-Methoxyethyl)-9H-purine: Features a methoxyethyl group, which can alter its chemical properties and reactivity.

    6-(2-Ethyl)-9H-purine: Lacks the oxygen atom in the side chain, resulting in different chemical behavior.

Uniqueness

6-(2-(Benzyloxy)ethyl)-9H-purine is unique due to the presence of the benzyloxy group, which can influence its solubility, reactivity, and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(2-phenylmethoxyethyl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-4-11(5-3-1)8-19-7-6-12-13-14(17-9-15-12)18-10-16-13/h1-5,9-10H,6-8H2,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPYZONTVDRUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC2=C3C(=NC=N2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582358
Record name 6-[2-(Benzyloxy)ethyl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920503-81-7
Record name 6-[2-(Benzyloxy)ethyl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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